molecular formula C25H26N4O4S B3488366 14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one

14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one

Cat. No.: B3488366
M. Wt: 478.6 g/mol
InChI Key: SGKISWIZMICNDP-UHFFFAOYSA-N
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Description

14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving suitable precursors.

    Functional Group Transformations: Introduction of functional groups such as methoxy, morpholinyl, and thia groups through nucleophilic substitution, oxidation, or reduction reactions.

    Aromatic Substitution: Incorporation of the 4-methoxyphenyl group via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of the methoxy group may yield a carbonyl compound, while reduction of the thia group may produce a thiol.

Scientific Research Applications

14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one involves its interaction with molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Modulation of Pathways: Influence on biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one: shares structural similarities with other tetracyclic compounds containing heteroatoms and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-25(2)12-17-18(13-33-25)22(28-8-10-32-11-9-28)27-23-19(17)20-21(34-23)24(30)29(14-26-20)15-4-6-16(31-3)7-5-15/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKISWIZMICNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=O)N(C=N4)C5=CC=C(C=C5)OC)N6CCOCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
Reactant of Route 2
14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
Reactant of Route 3
14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
Reactant of Route 4
Reactant of Route 4
14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
Reactant of Route 5
14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
Reactant of Route 6
14-(4-methoxyphenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one

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